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molecular formula C12H9F3INS B8537664 5-(Iodomethyl)-4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole CAS No. 592519-41-0

5-(Iodomethyl)-4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole

Cat. No. B8537664
M. Wt: 383.17 g/mol
InChI Key: YTIBGORSIKIVRD-UHFFFAOYSA-N
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Patent
US07235572B2

Procedure details

A suspension of 5-chloromethyl-4-methyl-2-(4-trifluoromethyl-phenyl)-thiazole [4 g, 13.7 mmol; PCT Int. Appl. (2002), WO 0262774 A1] and sodium iodide (10.3 g, 68.6 mmol) in acetone (70 ml) was stirred at reflux temperature for 2 h under an argon atmosphere. The yellow precipitate was filtered off, the filtrate evaporated to dryness under reduced pressure and dissolved in tert-butyl methyl ether and brine/ice water 1/1. The aqueous layer was extracted one more time with tert-butyl methyl ether, the combined extracts washed with ice water/aqueous sodium thiosulfate, ice water/brine 1/1 and dried over sodium sulfate. The solvent was removed under reduced pressure and the residue recrystallized from tert-butyl methyl ether/heptane to give 2.5 g (6.5 mmol, 48%) of the title compound as yellow crystals.
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
10.3 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
Yield
48%

Identifiers

REACTION_CXSMILES
Cl[CH2:2][C:3]1[S:7][C:6]([C:8]2[CH:13]=[CH:12][C:11]([C:14]([F:17])([F:16])[F:15])=[CH:10][CH:9]=2)=[N:5][C:4]=1[CH3:18].[I-:19].[Na+]>CC(C)=O>[I:19][CH2:2][C:3]1[S:7][C:6]([C:8]2[CH:13]=[CH:12][C:11]([C:14]([F:17])([F:16])[F:15])=[CH:10][CH:9]=2)=[N:5][C:4]=1[CH3:18] |f:1.2|

Inputs

Step One
Name
Quantity
4 g
Type
reactant
Smiles
ClCC1=C(N=C(S1)C1=CC=C(C=C1)C(F)(F)F)C
Name
Quantity
10.3 g
Type
reactant
Smiles
[I-].[Na+]
Name
Quantity
70 mL
Type
solvent
Smiles
CC(=O)C

Conditions

Stirring
Type
CUSTOM
Details
was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux temperature for 2 h under an argon atmosphere
Duration
2 h
FILTRATION
Type
FILTRATION
Details
The yellow precipitate was filtered off
CUSTOM
Type
CUSTOM
Details
the filtrate evaporated to dryness under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in tert-butyl methyl ether
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted one more time with tert-butyl methyl ether
WASH
Type
WASH
Details
the combined extracts washed with ice water/aqueous sodium thiosulfate, ice water/brine 1/1
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
The solvent was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue recrystallized from tert-butyl methyl ether/heptane

Outcomes

Product
Name
Type
product
Smiles
ICC1=C(N=C(S1)C1=CC=C(C=C1)C(F)(F)F)C
Measurements
Type Value Analysis
AMOUNT: AMOUNT 6.5 mmol
AMOUNT: MASS 2.5 g
YIELD: PERCENTYIELD 48%
YIELD: CALCULATEDPERCENTYIELD 47.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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